![molecular formula C27H22N6O2 B14474421 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene CAS No. 71550-57-7](/img/structure/B14474421.png)
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene is an organic compound that contains multiple azide groups Azides are known for their high reactivity and are often used in organic synthesis and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. The azide groups are introduced through nucleophilic substitution reactions, where a halogen atom is replaced by an azide ion. Common reagents used in these reactions include sodium azide (NaN₃) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require moderate to high temperatures and may involve catalysts to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety, especially given the hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can replace the azide groups under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines corresponding to the original azide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene largely depends on the specific application and the chemical environment. In bioconjugation, for example, the azide groups can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Azido-4-methylbenzene: A simpler azide compound with similar reactivity but fewer functional groups.
1-Azido-2-(trifluoromethyl)benzene: Contains both azide and trifluoromethyl groups, offering different reactivity and applications.
4-Azido-1,1′-biphenyl: Another azide compound with a biphenyl structure, used in similar applications.
Uniqueness
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene is unique due to its multiple azide groups and complex aromatic structure. This makes it particularly versatile for various chemical reactions and applications, offering more functionalization possibilities compared to simpler azide compounds.
Propiedades
Número CAS |
71550-57-7 |
|---|---|
Fórmula molecular |
C27H22N6O2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1-azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H22N6O2/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)30-32-28)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)31-33-29/h3-18H,1-2H3 |
Clave InChI |
HZBBDIQVVAFMMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=[N+]=[N-])C3=CC=C(C=C3)OC4=CC=C(C=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
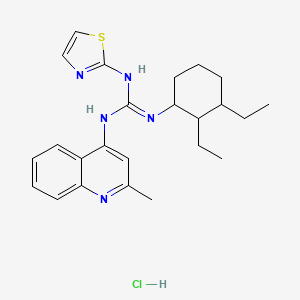
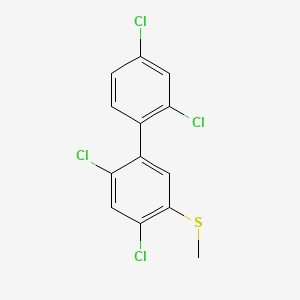



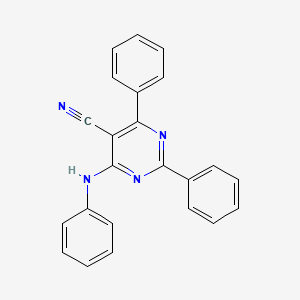
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
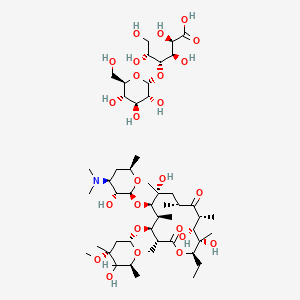
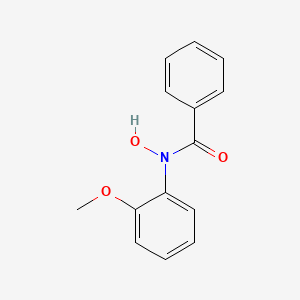
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)

![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)
